Lidocaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/

In water, 410 mg/L at 30 °C

Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils

Soluble in alcohol, ether, or chloroform

Very soluble in benzene, ethyl ether, ethanol, and chloroform

5.93e-01 g/L

Synonyms

Canonical SMILES

- Chronic Pain Management: Topical lidocaine formulations, such as patches and creams, are being investigated for their effectiveness in managing chronic pain conditions like post-herpetic neuralgia (PHN), a complication of shingles. Studies suggest that lidocaine can block pain signals at the source, providing relief. )

- Anti-inflammatory Properties: Research is exploring the potential of lidocaine to reduce inflammation. Lidocaine may lessen the production of inflammatory mediators, offering therapeutic benefits in conditions like chronic inflammatory diseases. Source: Journal of Molecular and Cellular Biochemistry:

- Cancer Research: Emerging evidence suggests that lidocaine might play a role in cancer treatment. Studies have investigated its ability to suppress tumor growth and metastasis, potentially improving treatment outcomes. Source: Journal of Molecular and Cellular Biochemistry:

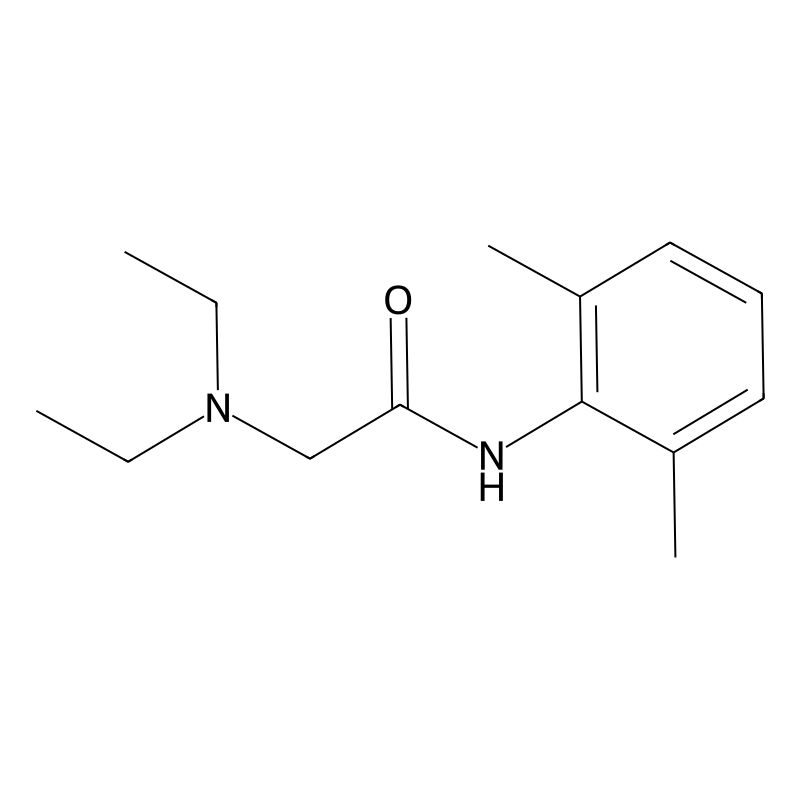

Lidocaine is a widely used local anesthetic belonging to the amide class of anesthetics. Its chemical structure is characterized by a lipophilic aromatic ring and a hydrophilic amine group, connected by an amide bond. The molecular formula of lidocaine is with a molar mass of approximately 234.34 g/mol. It is known for its rapid onset of action, typically within 1.5 minutes when administered intravenously, and can provide anesthesia lasting from 10 to 20 minutes for intravenous applications and up to several hours for local injections .

- Acylation: The reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of sodium acetate leads to the formation of an intermediate α-chloroamide.

- Alkylation: An SN2 reaction occurs when diethylamine reacts with the α-chloroamide to yield lidocaine .

These reactions highlight the importance of both electrophilic and nucleophilic species in the synthesis of lidocaine.

Lidocaine functions primarily as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the propagation of action potentials, effectively inhibiting pain sensation in targeted areas. Additionally, lidocaine has antiarrhythmic properties, making it useful in treating certain cardiac conditions by stabilizing cardiac membranes and preventing arrhythmias .

Pharmacokinetics- Metabolism: Lidocaine is extensively metabolized in the liver, primarily via the CYP3A4 enzyme, yielding active metabolites such as monoethylglycinexylidide.

- Elimination: Approximately 90% of administered lidocaine is excreted as metabolites through urine, with less than 10% eliminated unchanged .

The synthesis of lidocaine can be summarized in two main steps:

- Preparation of α-chloroamide:

- Reacting 2,6-dimethylaniline with chloroacetyl chloride under acidic conditions.

- Formation of Lidocaine:

This method emphasizes the use of readily available starting materials and straightforward reaction conditions.

Lidocaine is utilized in various medical contexts:

- Local Anesthesia: Commonly used for minor surgical procedures, dental work, and pain management.

- Antiarrhythmic Agent: Employed in emergency medicine to manage ventricular arrhythmias.

- Topical Anesthetic: Used in creams or gels for skin applications to relieve pain from minor burns or insect bites .

Lidocaine interacts with several other medications and biological systems:

- Drug Interactions: Co-administration with other central nervous system depressants can enhance sedative effects.

- Inhibition of Inflammatory Responses: Studies indicate that lidocaine can inhibit pro-inflammatory cytokine release from immune cells, suggesting potential applications beyond anesthesia .

Lidocaine belongs to a family of local anesthetics known as "caine" drugs. Here are some similar compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Cocaine | Ester-linked structure; derived from coca leaves | Potent stimulant effects; higher addiction potential |

| Bupivacaine | Longer duration; more potent than lidocaine | Greater cardiac toxicity; used for epidurals |

| Procaine | Ester-type local anesthetic; shorter duration | Less potent; often used in dental procedures |

| Benzocaine | Ester-based; topical application only | Does not require injection; used for skin irritation relief |

Lidocaine's unique combination of rapid onset, effective duration, and safety profile distinguishes it from these compounds, making it a preferred choice in clinical settings .

Alternative routes propose starting from 2-nitro-m-xylene, which undergoes reduction to 2,6-dimethylaniline before acylation. This approach introduces a nitro-reduction step, leveraging metal-mediated reductions (e.g., zinc in aqueous systems) to achieve the aromatic amine precursor. Both pathways emphasize modularity, enabling scalability and adaptation to green chemistry principles.

Stepwise Synthetic Methodologies: Acylation and Alkylation Mechanisms

The synthesis of lidocaine proceeds through two principal steps: acylation and alkylation.

Acylation of 2,6-Dimethylaniline

2,6-Dimethylaniline reacts with 2-chloroacetyl chloride in acetic acid buffered with sodium acetate. The reaction selectively acylates the amine group, forming α-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate 1). The acetic acid solvent protonates the amine, enhancing its nucleophilicity and facilitating attack on the electrophilic acyl carbon of 2-chloroacetyl chloride. Sodium acetate neutralizes HCl byproducts, preventing side reactions.

Alkylation via SN2 Displacement

Intermediate 1 undergoes SN2 displacement with diethylamine in toluene at 110°C. The chloride leaving group is replaced by the nucleophilic diethylamine, yielding lidocaine. Steric hindrance from the 2,6-dimethylphenyl group directs substitution exclusively at the α-carbon, ensuring regioselectivity. Nickel trifluoromethanesulfonate catalysts have been employed to accelerate this step, achieving yields exceeding 97% under optimized conditions.

Table 1: Comparative Yields of Lidocaine Synthesis Methods

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Traditional SN2 | None | Toluene | 110 | 75–85 |

| Nickel-catalyzed | Ni(OTf)₂ | Water | 100 | 97.5 |

| Green synthesis | Zn/H₂O | Aqueous | 80 | 82 |

Optimization of SN2 Displacement Reactions in Lidocaine Synthesis

The SN2 step is rate-limited by steric effects and leaving group ability. Key optimization strategies include:

- Leaving Group Activation: Chlorine’s moderate leaving ability is enhanced by polar aprotic solvents (e.g., toluene), which stabilize the transition state without solvolysis.

- Nucleophile Strength: Diethylamine’s nucleophilicity is maximized by using excess amine (1.5 equivalents) to drive the reaction to completion.

- Catalysis: Nickel trifluoromethanesulfonate facilitates chloride displacement by coordinating to the leaving group, lowering the activation energy.

- Molecular Sieves: Hβ zeolites adsorb water, preventing hydrolysis of the chloroacetamide intermediate and improving yield.

Steric hindrance from the 2,6-dimethyl substituents slows the reaction, necessitating elevated temperatures (100–110°C) for practical reaction rates.

Solvent Selection and Reaction Condition Optimization

Solvent systems profoundly influence reaction kinetics and purity:

- Toluene: Used traditionally for its high boiling point (110°C) and ability to dissolve both intermediates. However, it poses environmental and safety concerns.

- Aqueous Systems: Green chemistry approaches employ water with zinc or nickel catalysts, achieving comparable yields while eliminating organic solvents.

- Reactive Crystallization: Post-reaction purification via antisolvent cooling crystallization in ethanol-water mixtures enhances lidocaine hydrochloride purity to USP standards.

Table 2: Solvent Impact on Lidocaine Synthesis

| Solvent | Polarity | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | Low | 110 | 85 | 95 |

| Water | High | 100 | 97.5 | 99.8 |

| Ethanol | Moderate | 78 | 90 | 98 |

Reaction temperature, pH, and mixing efficiency are further optimized using automated flow reactors, which enhance heat transfer and reduce side reactions. For instance, continuous-flow systems achieve 98% conversion in 10 minutes, compared to 6 hours in batch processes.

Lidocaine exhibits complex thermodynamic behavior characterized by well-defined phase transitions and polymorphic transformations. The compound demonstrates a melting point range of 66-69°C (339-342 K), with precise differential scanning calorimetry measurements confirming thermal stability up to approximately 230°C [1] [2]. The pressure-temperature melting curve of lidocaine has been determined with a slope (dP/dT) of 3.56 MPa K⁻¹, indicating significant pressure dependence of the melting transition [3] [4].

Table 1: Fundamental Physicochemical Properties of Lidocaine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₂N₂O | [5] |

| Molecular Weight (g/mol) | 234.34 | [5] |

| Melting Point (°C) | 66-69 | [5] [6] [7] |

| Boiling Point (°C) | 180-182 (4 mmHg), 159-160 (2 mmHg) | [5] [8] |

| Density (g/cm³) | 0.9944 (estimate) | [5] |

| Refractive Index | 1.5110 (estimate) | [5] |

| Flash Point (°C) | 9 | [5] |

| pKa | 7.88 | [5] [9] [10] [11] [12] |

| LogP (octanol/water) | 2.44 | [5] [13] [14] |

| Partition Coefficient (octanol/water) | 43:1 | [13] |

| Crystal System | Monoclinic/Orthorhombic (polymorphic) | [2] [15] [16] |

| Color/Form | White to pale yellow crystals or crystalline powder | [5] [17] |

| Stability | Stable under normal conditions | [5] |

Crystallographic investigations reveal that lidocaine exists in multiple polymorphic forms, with the primary difference lying in the spatial geometry of molecules and their packing arrangements within the crystal lattice [15] [16]. The compound demonstrates remarkable conformational flexibility, resulting in more than 60 probable conformers due to the high lability of amide and ethyl groups within the molecular structure [18]. This conformational adaptability significantly influences the formation of various crystalline phases and impacts the compound's overall thermodynamic stability.

Binary phase diagram studies with related compounds have provided crucial insights into lidocaine's thermodynamic behavior. The lidocaine-prilocaine system exhibits a eutectic composition close to 1:1 with a eutectic temperature of 291 ± 1 K (18 ± 1°C) [19] [20]. More complex phase relationships emerge in the lidocaine-menthol systems, where both enantiopure l-menthol and racemic dl-menthol form distinct cocrystalline phases with lidocaine. The lidocaine:l-menthol cocrystal melts congruently at approximately 290 K, while the lidocaine:dl-menthol system demonstrates a lower eutectic temperature of approximately 283 K due to molecular disorder effects [2].

Table 2: Thermodynamic Phase Transition Data for Lidocaine Systems

| Parameter | Value | Reference |

|---|---|---|

| Melting Point (K) | 339-342 | [5] [6] [7] |

| Eutectic Temperature with Prilocaine (K) | 291 ± 1 | [19] [20] |

| Eutectic Temperature with l-Menthol (K) | ~290 | [21] [2] |

| Eutectic Temperature with dl-Menthol (K) | ~283 | [2] |

| Monotectic Temperature with Water (K) | 321 | [3] [4] [22] |

| Hydrate Formation Pressure (MPa) | ~70 | [3] [4] |

| Melting Curve Slope (dP/dT, MPa/K) | 3.56 | [3] [4] |

| Glass Transition Temperature (K) | Variable (depends on mixture) | [23] [24] |

| Decomposition Temperature (K) | >503 | [1] |

Solubility in Organic Solvents and Deep Eutectic Systems

Lidocaine demonstrates a distinctive solubility profile across various organic solvents, following principles of molecular compatibility based on polarity and hydrogen bonding capacity. Comprehensive solubility measurements across eight pure solvents reveal that acetone provides the maximum solubility for lidocaine, while ethanol exhibits the minimum solubility among the tested organic solvents [25]. The solubility hierarchy follows the order: acetone > n-propanol ≈ n-butanol ≈ isobutanol > ethyl acetate > isopropanol > methyl acetate > ethanol [25].

Table 3: Solubility Profile of Lidocaine in Various Solvents

| Solvent | Solubility | Temperature Dependence | Reference |

|---|---|---|---|

| Water | Practically insoluble | N/A | [5] [17] [8] |

| Ethanol | 0.43-0.86 mole fraction (292-332 K) | Increases with temperature | [25] |

| n-Propanol | High solubility | Increases with temperature | [25] |

| Isopropanol | Moderate solubility | Increases with temperature | [25] |

| n-Butanol | High solubility | Increases with temperature | [25] |

| Isobutanol | High solubility | Increases with temperature | [25] |

| Acetone | Maximum solubility | Increases with temperature | [25] |

| Methyl Acetate | Moderate solubility | Increases with temperature | [25] |

| Ethyl Acetate | Good solubility | Increases with temperature | [25] |

| Benzene | Soluble | N/A | [8] |

| Chloroform | Soluble | N/A | [8] |

| Diethyl Ether | Soluble | N/A | [5] |

| DMSO | Soluble (~30 mg/mL) | N/A | [26] |

| Dimethyl Formamide | Soluble (~30 mg/mL) | N/A | [26] |

Temperature-dependent solubility measurements demonstrate consistent increases in lidocaine solubility with rising temperature across all tested organic solvents. In ethanol, the mole fraction solubility increases from 0.43 at 292.15 K to 0.86 at 332.15 K, representing a doubling of solubility over a 40 K temperature range [25]. This temperature dependence follows typical endothermic dissolution behavior and has been successfully modeled using the modified Apelblat equation, van't Hoff equation, and Wilson model [25].

The emergence of deep eutectic solvents as green alternatives for pharmaceutical applications has prompted extensive investigation of lidocaine solubility in these systems. Theoretical studies employing density functional theory and molecular dynamics methods demonstrate that lidocaine achieves effective solvation in selected deep eutectic solvents through strong solute-solvent intermolecular interactions [27] [28]. The solvation mechanism involves van der Waals forces and hydrogen bond interactions, accompanied by slight volume expansion and minimal solvent structural changes [27] [28].

Natural deep eutectic solvents composed of choline chloride and citric acid have shown particular promise for enhancing lidocaine solubility. These systems facilitate enhanced solubility through new molecular interactions while maintaining biocompatibility and environmental sustainability [29] [30]. The hydrophilic nature of these natural deep eutectic solvent systems enables dissolution of the lipophilic lidocaine base, resulting in formulations with improved dermal permeation characteristics compared to conventional systems [29] [30].

pH-Dependent Ionization Characteristics (pKa = 7.88)

Lidocaine functions as a weak base with a dissociation constant (pKa) of 7.88, resulting in pH-dependent ionization behavior that critically influences its physicochemical and biological properties [5] [9] [10] [11] [12]. This pKa value positions lidocaine in a particularly important range for physiological applications, as it determines the proportion of ionized versus unionized molecules under various pH conditions.

Table 4: pH-Dependent Ionization Profile of Lidocaine (pKa = 7.88)

| pH | Fraction Ionized (%) | Fraction Unionized (%) | Reference |

|---|---|---|---|

| 7.4 (physiological) | 75 | 25 | [9] [10] [11] [12] |

| 7.0 | 86 | 14 | [9] [10] [11] [12] |

| 6.0 | 98 | 2 | [9] [10] [11] [12] |

| 5.0 | 99.9 | 0.1 | [9] [10] [11] [12] |

| 4.0 | 99.99 | 0.01 | [9] [10] [11] [12] |

At physiological pH of 7.4, approximately 25% of lidocaine molecules remain in the unionized form, while 75% exist as protonated cations [9] [10] [11] [12]. This distribution follows the Henderson-Hasselbalch equation and has profound implications for membrane permeability and biological activity. The unionized form readily crosses lipid membranes due to its lipophilic character, while the ionized form demonstrates enhanced water solubility but reduced membrane permeability [9] [10] [11] [12].

The ionization equilibrium shifts dramatically with pH changes. At pH 7.0, the fraction of unionized molecules decreases to 14%, while acidic conditions (pH 5.0) result in near-complete ionization with only 0.1% remaining in the unionized state [9] [10] [11] [12]. This pH sensitivity explains the enhanced solubility of lidocaine in acidic aqueous solutions compared to neutral or basic conditions [31].

Experimental measurements of lidocaine solubility as a function of pH confirm these theoretical predictions. Studies employing hydrochloric acid and phosphoric acid to adjust pH demonstrate significant solubility increases as pH decreases from 9.8 to 0.5 [31]. The modeling of this pH-dependent solubility using the electrolyte Perturbed-Chain Statistical Associating Fluid Theory equation of state successfully captures both the ionization effects and the formation of lidocaine salts at low pH values [31].

Partition Coefficients and Lipophilicity Profiling

Lidocaine exhibits significant lipophilic character, as quantified by its octanol-water partition coefficient and related lipophilicity descriptors. The experimentally determined octanol-water partition coefficient (P) is 43:1, corresponding to a log P value of 2.44 [5] [13] [14]. This intermediate lipophilicity positions lidocaine between highly hydrophilic and extremely lipophilic compounds, contributing to its favorable pharmacokinetic properties.

The partition coefficient demonstrates the preferential distribution of lidocaine into the octanol phase, with the octanol-to-water concentration ratio reaching 43:1 under standard conditions (25°C, pH 7.4) [13]. This lipophilic nature accounts for rapid redistribution into peripheral tissues and explains the compound's ability to cross biological membranes effectively [13]. The fat-to-blood concentration ratio at equilibrium is estimated to range from 1:1 to 2:1, reflecting the compound's affinity for lipid-rich tissues [13].

Distribution coefficient (log D) measurements provide more physiologically relevant lipophilicity descriptors compared to partition coefficients, as they account for both ionized and unionized forms of the compound. At physiological pH 7.4, the calculated log D value for lidocaine decreases to approximately 2.63 compared to the log P value of 3.41 for bupivacaine, demonstrating lower effective lipophilicity when ionization is considered [14]. This difference becomes more pronounced under acidic conditions, where increased ionization further reduces the effective lipophilicity [14].

Comparative studies of local anesthetics reveal that lidocaine's intermediate lipophilicity contributes to its balanced pharmacological profile. While highly lipophilic compounds like bupivacaine (log P = 3.41) demonstrate greater membrane affinity and longer duration of action, they also exhibit increased toxicity potential [14] [32]. Lidocaine's moderate lipophilicity provides sufficient membrane penetration for effective local anesthesia while maintaining a favorable safety profile [14] [32].

The relationship between lipophilicity and biological activity extends beyond simple membrane permeation. Partition coefficient studies using charged and uncharged forms of lidocaine in liquid crystalline phospholipid bilayers reveal that uncharged molecules preferentially partition into lipid membranes with coefficients 45-75 times greater than charged molecules [33]. This finding emphasizes the critical role of ionization state in determining membrane interactions and subsequent biological effects.

Temperature and pressure conditions significantly influence lidocaine's conformational preferences and, consequently, its partition behavior. Studies in supercritical carbon dioxide demonstrate that alterations in temperature and pressure lead to distinct molecular conformations, affecting physicochemical properties including particle size during micronization processes [18]. These conformational changes result from redistribution of intra- and intermolecular hydrogen bonds, particularly involving the amide group within the lidocaine structure [18].

Purity

Physical Description

Color/Form

Yellow needles from water

White or slightly yellow, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg

181 °C

Heavy Atom Count

Density

LogP

2.44 (LogP)

log Kow = 2.26 at pH 7.4

2.1

Odor

Decomposition

Appearance

Melting Point

68.5 °C

Storage

UNII

Related CAS

73-78-9 (mono-hydrochloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 285 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 283 of 285 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Local anesthetics are classified into 2 primary categories: esters and amides. Esters (eg, cocaine, procaine, chloroprocaine, tetracaine) are metabolized by the enzyme pseudocholinesterase. In contrast, the liver metabolizes amides (eg, lidocaine, bupivacaine, prilocaine, and ropivacaine). Formerly referred to as lignocaine, lidocaine is a tertiary amine anesthetic agent derived from xylidine and was first synthesized between 1943 and 1946 by Nils Löfgren and Bengt Lundquist (see Image. Lidocaine Molecule). This medication rapidly became used worldwide, given its superior safety profile compared to older local anesthetic agents.

Livertox Summary

Drug Classes

Therapeutic Uses

Lidocaine hydrochloride is used for infiltration anesthesia and for nerve block techniques including peripheral, sympathetic, epidural (including caudal), and spinal block anesthesia. /Included in US product label/

Lidocaine has been administered intraperitoneally for anesthesia of the peritoneum and pelvic viscera. /NOT included in US product label/

Lidocaine is considered an alternative antiarrhythmic agent to amiodarone in the treatment of cardiac arrest secondary to ventricular fibrillation or pulseless ventricular tachycardia resistant to cardiopulmonary resuscitation (CPR), electrical cardioversion (e.g., after 2 to 3 shocks) and a vasopressor (epinephrine, vasopressin). /Included in US product label/

For more Therapeutic Uses (Complete) data for LIDOCAINE (21 total), please visit the HSDB record page.

Pharmacology

Lidocaine is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. Lidocaine stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.

MeSH Pharmacological Classification

ATC Code

N01BB02

C - Cardiovascular system

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BB - Antiarrhythmics, class ib

C01BB01 - Lidocaine

C - Cardiovascular system

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AD - Local anesthetics

C05AD01 - Lidocaine

D - Dermatologicals

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AB - Anesthetics for topical use

D04AB01 - Lidocaine

N - Nervous system

N01 - Anesthetics

N01B - Anesthetics, local

N01BB - Amides

N01BB02 - Lidocaine

R - Respiratory system

R02 - Throat preparations

R02A - Throat preparations

R02AD - Anesthetics, local

R02AD02 - Lidocaine

S - Sensory organs

S01 - Ophthalmologicals

S01H - Local anesthetics

S01HA - Local anesthetics

S01HA07 - Lidocaine

S - Sensory organs

S02 - Otologicals

S02D - Other otologicals

S02DA - Analgesics and anesthetics

S02DA01 - Lidocaine

Mechanism of Action

Abnormal, repetitive impulse firing arising from incomplete inactivation of Na+ channels may be involved in several diseases of muscle and nerve, including familial myotonias and neuropathic pain syndromes. Systemic local anesthetics have been shown to have clinical efficacy against myotonias and some forms of neuropathic pain, so we sought to develop an in vitro model to examine the cellular basis for these drugs' effects. In frog sciatic nerves, studied in vitro by the sucrose-gap method, peptide alpha-toxins from sea anemone (ATXII) or scorpion (LQIIa) venom, which inhibit Na+ channel inactivation, induced repetitively firing compound action potentials (CAPs) superimposed on a plateau depolarization lasting several seconds. The initial spike of the CAP was unaffected, but the plateau and repetitive firing were strongly suppressed by 5-30 uM lidocaine. Lidocaine caused a rapid, concentration-dependent decay of the plateau, quantitatively consistent with blockade of open Na(+) channels. Early and late repetitive firing were equally suppressed by lidocaine with IC50 = 10 uM. After washout of lidocaine and LQIIa, the plateau and repetitive firing remained for > 1 hr, showing that lidocaine had not caused dissociation of channel-bound alpha-toxin. These findings indicate that therapeutic concentrations of lidocaine can reverse the "abnormal" features of action potentials caused by non-inactivating Na+ channels without affecting the normal spike component.

Lidocaine controls ventricular arrhythmias by suppressing automaticity in the His-Purkinje system and by suppressing spontaneous depolarization of the ventricles during diastole. These effects occur at lidocaine concentrations that do not suppress automaticity of the sinoatrial (SA) node. At therapeutic plasma concentrations, lidocaine has little effect on atrioventricular (AV) node conduction and His-Purkinje conduction in the normal heart. Specialized conducting tissues of the atria are less sensitive to the effects of lidocaine than are those of ventricular tissues. Lidocaine has a variable effect on the effective refractory period (ERP) of the AV node; the drug shortens the ERP and the action potential duration of the His-Purkinje system. Lidocaine does not appear to affect excitability of normal cardiac tissue.

Prilocaine and lidocaine are classified as amide-type local anesthetics for which serious adverse effects include methemoglobinemia. Although the hydrolyzed metabolites of prilocaine (o-toluidine) and lidocaine (2,6-xylidine) have been suspected to induce methemoglobinemia, the metabolic enzymes that are involved remain uncharacterized. In the present study, we aimed to identify the human enzymes that are responsible for prilocaine- and lidocaine-induced methemoglobinemia. Our experiments revealed that prilocaine was hydrolyzed by recombinant human carboxylesterase (CES) 1A and CES2, whereas lidocaine was hydrolyzed by only human CES1A. When the parent compounds (prilocaine and lidocaine) were incubated with human liver microsomes (HLM), methemoglobin (Met-Hb) formation was lower than when the hydrolyzed metabolites were incubated with HLM. In addition, Met-Hb formation when prilocaine and o-toluidine were incubated with HLM was higher than that when lidocaine and 2,6-xylidine were incubated with HLM. Incubation with diisopropyl fluorophosphate and bis-(4-nitrophenyl) phosphate, which are general inhibitors of CES, significantly decreased Met-Hb formation when prilocaine and lidocaine were incubated with HLM. An anti-CYP3A4 antibody further decreased the residual formation of Met-Hb. Met-Hb formation after the incubation of o-toluidine and 2,6-xylidine with HLM was only markedly decreased by incubation with an anti-CYP2E1 antibody. o-Toluidine and 2,6-xylidine were further metabolized by CYP2E1 to 4- and 6-hydroxy-o-toluidine and 4-hydroxy-2,6-xylidine, respectively, and these metabolites were shown to more efficiently induce Met-Hb formation than the parent compounds. Collectively, we found that the metabolites produced by human CES-, CYP2E1-, and CYP3A4-mediated metabolism were involved in prilocaine- and lidocaine-induced methemoglobinemia.

Lidocaine acts primarily to inhibit sodium movement across cell membranes. In peripheral nerves, this action results in a decreased rate and degree of depolarization of nerve cells and failure to achieve the threshold potential necessary to propagate action potentials, resulting in conduction blockade and anesthesia. In the heart, lidocaine also inhibits sodium conductance, decreasing the maximal rate of depolarization of myocardial conducting cells. This effect is more prominent in cells that are ischemic and at rapid heart rates. For this reason lidocaine is most effective in the termination of rapid ventricular tachycardia, especially during acute ischemia or after myocardial infarction. Lidocaine may also increase the ventricular fibrillation threshold. At therapeutic doses, lidocaine has minimal electrophysiologic effects on normal cells.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The excretion of unchanged lidocaine and its metabolites occurs predominantly via the kidney with less than 5% in the unchanged form appearing in the urine. The renal clearance is inversely related to its protein binding affinity and the pH of the urine. This suggests by the latter that excretion of lidocaine occurs by non-ionic diffusion.

The volume of distribution determined for lidocaine is 0.7 to 1.5 L/kg. In particular, lidocaine is distributed throughout the total body water. Its rate of disappearance from the blood can be described by a two or possibly even three-compartment model. There is a rapid disappearance (alpha phase) which is believed to be related to uptake by rapidly equilibrating tissues (tissues with high vascular perfusion, for example). The slower phase is related to distribution to slowly equilibrating tissues (beta phase) and to its metabolism and excretion (gamma phase). Lidocaine's distribution is ultimately throughout all body tissues. In general, the more highly perfused organs will show higher concentrations of the agent. The highest percentage of this drug will be found in skeletal muscle, mainly due to the mass of muscle rather than an affinity.

The mean systemic clearance observed for intravenously administered lidocaine in a study of 15 adults was approximately 0.64 +/- 0.18 L/min.

Binding of lidocaine to plasma proteins is variable and concentration dependent. At concentrations of 1-4 ug/mL, the drug is approximately 60-80% bound to plasma proteins. Lidocaine is partially bound to a1-acid glycoprotein (a1-AGP), and the extent of binding to a1-AGP depends on the plasma concentration of the protein. In patients with myocardial infarction, increases in plasma a1-AGP concentration are associated with increased lidocaine binding and increased total plasma concentrations of the drug, but only small increases in plasma concentration of free drug; these changes in a1-AGP concentration and lidocaine binding are believed to account in part for accumulation of the drug observed in patients with myocardial infarction receiving prolonged infusions.

The volume of distribution is decreased in patients with congestive heart failure and increased in patients with liver disease.

Lidocaine is widely distributed into body tissues. After an IV bolus, there is an early, rapid decline in plasma concentrations of the drug, principally associated with distribution into highly perfused tissues such as the kidneys, lungs, liver, and heart, followed by a slower elimination phase in which metabolism and redistribution into skeletal muscle and adipose tissue occur. Lidocaine has a high affinity for fat and adipose tissue. As plasma concentrations of the drug fall, the diffusion gradient from tissue to blood increases and the lidocaine that initially entered the highly perfused tissues and fat diffuses back into the blood.

Plasma lidocaine concentrations of approximately 1-5 ug/mL are required to suppress ventricular arrhythmias. Toxicity has been associated with plasma lidocaine concentrations greater than 5 ug/mL. Following IV administration of a bolus dose of 50-100 mg of lidocaine hydrochloride, the drug has an onset of action within 45-90 seconds and a duration of action of 10-20 minutes. If an IV infusion is begun without an initial bolus dose, the attainment of therapeutic plasma concentrations is relatively slow. For example, therapeutic plasma concentrations are achieved in 30-60 minutes after the start of a continuous infusion of 60-70 ug/kg per minute when no loading dose is given. Plasma concentrations of 1.5-5.5 ug/mL have been reported to be maintained with an initial IV bolus of 1.5 mg/kg followed by infusion of 50 ug/kg per minute in patients with heart disease.

For more Absorption, Distribution and Excretion (Complete) data for LIDOCAINE (17 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately 90% of a parenteral dose of lidocaine is rapidly metabolized in the liver by de-ethylation to form MEGX and GX followed by cleavage of the amide bond to form xylidine and 4-hydroxyxylidine which are excreted in urine. Less than 10% of a dose is excreted unchanged in urine.

The rate of lidocaine metabolism may also be decreased in patients with liver disease, possibly because of altered perfusion in the liver or hepatic tissue necrosis. Distribution and elimination of lidocaine and /monoethylglycinexylidide/ MEGX appear to remain normal in patients with renal failure, but /glycinexylidide/ GX may accumulate in these patients when lidocaine is administered IV for several days.

... The purpose of this study is to determine the amount of lidocaine and its metabolite monoethyl-glycinexylidide (MEGX) in breast milk after local anesthesia during dental procedures. The study population consisted of seven nursing mothers (age, 23-39 years) who received 3.6 to 7.2 mL 2% lidocaine without adrenaline. Blood and milk concentrations of lidocaine and its metabolite MEGX were assayed using high-performance liquid chromatography. The milk-to-plasma ratio and the possible daily doses in infants for both lidocaine and MEGX were calculated. The lidocaine concentration in maternal plasma 2 hours after injection was 347.6 +/- 221.8 ug/L, the lidocaine concentration in maternal milk ranged from 120.5 +/- 54.1 ug/L (3 hours after injection) to 58.3 +/- 22.8 ug/L (6 hours after injection), the MEGX concentration in maternal plasma 2 hours after injection was 58.9 +/- 30.3 ug/L, and the MEGX concentration in maternal milk ranged from 97.5 +/- 39.6 ug/L (3 hours after injection) to 52.7 +/- 23.8 ug/L (6 hours after injection). According to these data and considering an intake of 90 mL breast milk every 3 hours, the daily infant dosages of lidocaine and MEGX were 73.41 +/- 38.94 ug/L/day and 66.1 +/- 28.5 ug/L/day respectively. This study suggests that even if a nursing mother undergoes dental treatment with local anesthesia using lidocaine without adrenaline, she can safely continue breastfeeding.

... To determine the time/concentration profile of lidocaine and its active metabolites glycinexylidide (GX) and monoethylglycinexylidide (MEGX) during a 96 hr lidocaine infusion. lidocaine was administered to 8 mature healthy horses as a continuous rate infusion (0.05 mg/kg bwt/min) for 96 hr. Blood concentrations of lidocaine, GX and MEGX were determined using high performance liquid chromatography during and after discontinuation of the infusion. Serum lidocaine concentrations reached steady state by 3 hr and did not accumulate thereafter. Concentrations were above the target therapeutic concentration (980 ng/mL) only at 6 and 48 hr, and did not reach the range described as potentially causing toxicity (>1850 ng/mL) at any time. MEGX did not accumulate over time, while the GX accumulated significantly up to 48 hr and then remained constant. The serum concentrations of lidocaine, MEGX and GX were below the limit of detection within 24 hr of discontinuation of the infusion. None of the horses developed any signs of lidocaine toxicity during the study. The metabolism of lidocaine was not significantly impaired by prolonged infusion and no adverse effects were observed. Prolonged infusions appear to be safe in normal horses but the accumulation of GX, a potentially toxic active metabolite, is cause for concern.

For more Metabolism/Metabolites (Complete) data for LIDOCAINE (11 total), please visit the HSDB record page.

Lidocaine has known human metabolites that include Monoethylglycinexylidide and 3-Hydroxylidocaine.

Primarily hepatic. Route of Elimination: Lidocaine and its metabolites are excreted by the kidneys. Half Life: 109 minutes

Associated Chemicals

Wikipedia

Drug Warnings

Life-threatening adverse effects (e.g., irregular heart beat, seizures, breathing difficulties, coma, death) may occur when topical anesthetics are applied to a large area of skin, when the area of application is covered with an occlusive dressing, if a large amount of topical anesthetic is applied, if the anesthetic is applied to irritated or broken skin, or if the skin temperature increases (from exercise or use of a heating pad).101 102 When applied in such a manner, the amount of anesthetic that is absorbed systemically is unpredictable and the plasma concentrations achieved may be high enough to cause life-threatening adverse effects.

The Food and Drug Administration (FDA) has reviewed 35 reports of chondrolysis (necrosis and destruction of cartilage) in patients given continuous intra-articular infusions of local anesthetics with elastomeric infusion devices to control post-surgical pain. The significance of this injury to otherwise healthy young adults warrants notification to health care professionals. The local anesthetics (with and without epinephrine) were infused for extended periods of time (48 to 72 hours) directly into the intra-articular space using an elastomeric pump. Chondrolysis was diagnosed within a median of 8.5 months after the infusion. Almost all of the reported cases of chondrolysis (97%) occurred following shoulder surgeries. Joint pain, stiffness, and loss of motion were reported as early as the second month after receiving the infusion. In more than half of these reports, the patients required additional surgery, including arthroscopy or arthroplasty (joint replacement). It is not known which specific factor or combination of factors contributed to the development of chondrolysis in these cases. The infused local anesthetic drugs, the device materials, and/or other sources may have resulted in the development of chondrolysis. It is important to note that single intra-articular injections of local anesthetics in orthopedic procedures have been used for many years without any reported occurrence of chondrolysis. Local anesthetics are approved as injections for the production of local or regional anesthesia or analgesia. Neither local anesthetics nor infusion devices are approved for an indication of continuous intra-articular infusion.

Local anesthetics should only be administered by clinicians who are experienced in the diagnosis and management of dose-related toxicities and other acute emergencies associated with these agents. Resuscitative equipment, oxygen, drugs, and personnel required for treatment of adverse reactions should be immediately available when lidocaine is administered. Proper positioning of the patient is extremely important in spinal anesthesia.

For more Drug Warnings (Complete) data for LIDOCAINE (31 total), please visit the HSDB record page.

Biological Half Life

... In 30 patients (aged 18-70 yr) undergoing surgery ... mean half-life ... lidocaine was ... 94 min.

... In patients with myocardial infarction (with or without cardiac failure), the half-lives of lidocaine and MEGX have been reported to be prolonged; the half-life of GX is reportedly prolonged in patients with cardiac failure secondary to myocardial infarction. The half-life of lidocaine is reportedly also prolonged in patients with congestive heart failure or liver disease and may be prolonged following continuous IV infusions lasting longer than 24 hours.

Lidocaine has an initial half-life of 7-30 minutes and a terminal half-life of 1.5-2 hours. In healthy individuals, the elimination half-lives of the active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX) are 2 hours and 10 hours, respectively...

Lidocaine is extensively metabolized by the liver; heaptic disease and reduced hepatic blood flow prolong the half life, which is normally < 1 hr in dogs.

The elimination half-life of lidocaine in the newborn following maternal epidual anesthesia averaged 3 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Nervous System -> Anaesthetics -> Local anaesthetics -> Amides

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

By action of diethylamine on chloroacetylxylidide.

Preparation: N. M. Lofgren, B. J. Lundqvist, United States of America patent 2441498 (1948 to Astra); A. D. H. Self, A. P. T. Easson, United Kingdom patent 706409 (1954 to May & Baker); I. P. S. Hardie, E. S. Stern, United Kingdom patent 758224 (1956 to J. F. MacFarlane & Co.)

... Synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride in glacial acetic acid and adding sodium acetate. The product (chloroacetyl-2,6-dimethylanilide) is boiled with diethylamine in an inert solvent (e.g., benzene). The hydrochloride crystallizes with one molecule of water which can be removed by careful drying. /Lidocaine hydrochloride/

General Manufacturing Information

List of Essential Medicines: The core list presents a list of minimum medicine needs for a basic health-care system, listing the most efficacious, safe and cost-effective medicines for priority conditions. Priority conditions are selected on the basis of current and estimated future public health relevance, and potential for safe and cost-effective treatment. Lidocaine is included on this list.

... Synthetic nonnarcotic substitutes for cocaine, the first anesthetic ever used. ... Lidocaine is preferred in veterinary medicine.

Analytic Laboratory Methods

Charcoal is used to adsorb the lidocaine, which is then eluted with chloroform. The concentrated eluate is then gas chromatographed. Methadone is added as an internal standard ... to the alkalinized sample which is then extracted with ether. The concn of lidocaine in the original samples is determined by GC analysis of an aliquot of the chloroform layer. Sensitivity for lidocaine is 0.5 mg/dl. The coefficient of variation for ten replicate analyses of samples containing 0.4 mg/100 ml was 1.7%.

A lidocaine test system is a device intended to measure lidocaine, an antiarrythmic and anticonvulsant drug, in serum and plasma. Measurements obtained by this device are used in the diagnosis and treatment of lidocaine overdose or in monitoring levels of lidocaine to ensure appropriate therapy.

Clinical Laboratory Methods

A METHOD OF RAPIDLY MEASURING BLOOD LEVELS OF LIDOCAINE BY ENZYME IMMUNOASSAY IS PRESENTED.

GLC ASSAY FOR LIDOCAINE IN PLASMA.

The drug and its metabolites are effectively extracted from alkalinized plasma (serum) by a mixture of organic solvents. An aliquot is evaporated to dryness under a slow stream of nitrogen and the residue is dissolved in methanol containing the internal standard. An aliquot is determined by high performance liquid chromatography on a reversed-phase column with ultraviolet detection and quantitation at 210 nm. Flow rate is 2 ml/min, sensitivity is 0.05 mg/ml and recovery is 94% respectively.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Lidocaine hydrochloride injections should be stored at a 20-25 °C; solutions containing epinephrine should be protected from light.

Interactions

Recent studies have suggested that cytochrome P-450 isoenzyme 1A2 has an important role in lidocaine biotransformation. /This research/ studied the effect of a cytochrome P-450 1A2 inhibitor, ciprofloxacin, on the pharmacokinetics of lidocaine. In a randomized, double-blinded, cross-over study, nine healthy volunteers ingested for 2.5 days 500 mg oral ciprofloxacin or placebo twice daily. On day 3, they received a single dose of 1.5 mg/kg lidocaine intravenously over 60 min. Plasma concentrations of lidocaine, 3-hydroxylidocaine and monoethylglycinexylidide were determined for 11 hr after the start of the lidocaine infusion. Ciprofloxacin increased the mean peak concentration and area under plasma concentration-time curve of lidocaine by 12% (range [-6] to 46%; P<0.05) and 26% (8 to 59%; P 0.01), respectively. The mean plasma clearance of lidocaine was decreased by ciprofloxacin by 22% (7 to 38%; P<0.01). Ciprofloxacin decreased the area under the plasma concentration-time curve of monoethylglycinexylidide by 21% (P<0.01) and that of 3-hydroxylidocaine by 14% (P< 0.01). The plasma decay of intravenously administered lidocaine is modestly delayed by concomitantly administered ciprofloxacin. Ciprofloxacin may increase the systemic toxicity of lidocaine.

Epinephrine is commonly added to lidocaine solutions to increase the duration of spinal anesthesia. Despite this common usage, the effect of epinephrine on the neurotoxic potential of this anesthetic is not known. The current experiments investigated whether adding epinephrine increases functional impairment or histologic damage induced by spinal administration of lidocaine in the rat. Eighty rats were divided into four groups to receive an intrathecal injection of normal saline containing either 5% lidocaine, 5% lidocaine with 0.2 mg/mL of epinephrine, 0.2 mg/mL of epinephrine, or normal saline alone. Animals were assessed for persistent sensory impairment using the tail-flick test administered 4 and 7 days after infusion. Animals were then killed, and the spinal cord and nerve roots were prepared for neuropathologic evaluation. Rats given 5% lidocaine developed persistent sensory impairment and histologic damage, and the addition of epinephrine resulted in a further significant increase in injury. Sensory function in animals given epinephrine without anesthetic was similar to baseline and did not differ from saline. Histologic changes in animals treated with epinephrine alone did not differ significantly from saline controls. The neurotoxicity of intrathecally administered lidocaine is increased by the addition of epinephrine. When making clinical recommendations for maximum safe intrathecal dose of this anesthetic, one may need to consider whether the solution contains epinephrine.

PURPOSE: During continuous epidural anesthesia with lidocaine, plasma monoethylglycinexylidide (MEGX), an active metabolite of lidocaine, increases continuously. /This study/ assessed the effect of epinephrine on the absorption of lidocaine and the accumulation of MEGX during continuous epidural anesthesia in children. Anesthesia was administered as an initial bolus of 5 mg/kg of 1% lidocaine solution followed by continuous infusion at 2.5 mg/kg/hr. Patients in the control group (n = 8) received lidocaine alone, while patients in the epinephrine group (n = 8) received lidocaine + epinephrine (5 ug/mL). Concentrations of lidocaine and its active metabolite, MEGX, were measured in plasma samples obtained after 15 min, 30 min, and one, two, three, four, and five hours of infusion using high-performance liquid chromatography with ultraviolet detection. Plasma lidocaine concentrations were higher in samples from the control group for the first hour; however, after two hours the levels were the same in all samples. Plasma MEGX levels increased continuously in both groups and were significantly higher in the control group samples. The sum of lidocaine + MEGX was higher in the control group for the first two hours but there was no significant difference between groups after three hours. Reduction of the potential for systemic toxicity by the addition of epinephrine to lidocaine is limited, because the reduction of the sum of the plasma concentrations of lidocaine and its active metabolite MEGX is small and limited to the initial phase of infusion.

For more Interactions (Complete) data for LIDOCAINE (33 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

2: Shields LBE, Iyer VG, Zhang YP, Shields CB. Acute cauda equina syndrome following orthopedic procedures as a result of epidural anesthesia. Surg Neurol Int. 2018 Apr 10;9:81. doi: 10.4103/sni.sni_492_17. eCollection 2018. PubMed PMID: 29721359; PubMed Central PMCID: PMC5909088.

3: Levy A, Matharu MS. Short-Lasting Unilateral Neuralgiform Headache Attacks. Ann Indian Acad Neurol. 2018 Apr;21(Suppl 1):S31-S38. doi: 10.4103/aian.AIAN_356_17. Review. PubMed PMID: 29720816; PubMed Central PMCID: PMC5909132.

4: Petersilka GJ, Arweiler NB, Otto J, Wittig T. Non-interventional study to collect data for the application of lidocaine gel 2% during scaling and root planing and professional mechanical plaque removal. Clin Oral Investig. 2018 May 1. doi: 10.1007/s00784-018-2468-0. [Epub ahead of print] PubMed PMID: 29717361.

5: Gottlieb M. Current Approach to the Diagnosis and Management of Shoulder Dislocation in Children. Pediatr Emerg Care. 2018 May;34(5):357-362. doi: 10.1097/PEC.0000000000001474. PubMed PMID: 29715217.

6: Donaldson M, Goodchild JH. Lidocaine turns 70: the evolution of dental local anesthesia. Gen Dent. 2018 May-Jun;66(3):6-9. PubMed PMID: 29714692.

7: Gasparini G, Saponaro G, Gasparini D, Foresta E, Azzuni C, Adduci A, Boniello R, Moro A, De Angelis P, Di Nardo F, Damato G, Doneddu P, Todaro M, Garagiola U, Pelo S. The Use of Ropivacaine in Therapeutic Treatment of Oral Aphthosis. Biomed Res Int. 2018 Mar 11;2018:1868254. doi: 10.1155/2018/1868254. eCollection 2018. PubMed PMID: 29713640; PubMed Central PMCID: PMC5866890.

8: Dernek B, Adiyeke L, Duymus TM, Gokcedag A, Kesiktas FN, Aksoy C. Efficacy of Trigger Point Injections in Patients with Lumbar Disc Hernia without Indication for Surgery. Asian Spine J. 2018 Apr;12(2):232-237. doi: 10.4184/asj.2018.12.2.232. Epub 2018 Apr 16. PubMed PMID: 29713403; PubMed Central PMCID: PMC5913013.

9: Ghoddusi J, Zarrabi MH, Daneshvar F, Naghavi N. Efficacy of IANB and Gow-Gates Techniques in Mandibular Molars with Symptomatic Irreversible Pulpitis: A Prospective Randomized Double Blind Clinical Study. Iran Endod J. 2018 Spring;13(2):143-148. doi: 10.22037/iej.v13i2.18625. PubMed PMID: 29707005; PubMed Central PMCID: PMC5911284.

10: Elgebaly AS. Does the Use of Nitroglycerin Patch Improve Local Anaesthetic Effects in Bier's Block? A Double-Blind Placebo Controlled Study. Anesthesiol Res Pract. 2018 Mar 7;2018:9674731. doi: 10.1155/2018/9674731. eCollection 2018. PubMed PMID: 29706996; PubMed Central PMCID: PMC5863317.

11: Zhang Z, Chen Y, Wang E, Wu L, Wang R, Song Z, Weng Y, Sun Z, Guo Q, Li Y. Sufentanil Alleviates Intrathecal Lidocaine Induced Prolonged Sensory and Motor Impairments but not the Spinal Histological Injury in Rats. Neurochem Res. 2018 Apr 27. doi: 10.1007/s11064-018-2524-9. [Epub ahead of print] PubMed PMID: 29704143.

12: Sun X, Xu Y, Zhang X, Li A, Zhang H, Yang T, Liu Y. Topical pharyngeal anesthesia provides no additional benefit to propofol sedation for esophagogastroduodenoscopy: a randomized controlled double-blinded clinical trial. Sci Rep. 2018 Apr 27;8(1):6682. doi: 10.1038/s41598-018-25164-7. PubMed PMID: 29703990; PubMed Central PMCID: PMC5923272.

13: Council ML, Hruza GJ. Commentary on Bupivacaine as an Adjunct to Lidocaine in Mohs Micrographic Surgery. Dermatol Surg. 2018 May;44(5):611-612. doi: 10.1097/DSS.0000000000001399. PubMed PMID: 29701617.

14: Patel BK, Wendlandt BN, Wolfe KS, Patel SB, Doman E, Pohlman AS, Hall JB, Kress JP. Comparison of Two Lidocaine Administration Techniques on Perceived Pain from Bedside Procedures: A Randomized Clinical Trial. Chest. 2018 Apr 23. pii: S0012-3692(18)30630-5. doi: 10.1016/j.chest.2018.04.018. [Epub ahead of print] PubMed PMID: 29698720.

15: Liu H, Lu F, Zhou D, Yin Y, Li J, Yang B, Song L, Ye L, Xiao H. The Analgesic and Emotional Response to Intravenous Lidocaine Infusion in the Treatment of Postherpetic Neuralgia: A Randomized, Double-Blinded, Placebo-Controlled Study. Clin J Pain. 2018 Apr 25. doi: 10.1097/AJP.0000000000000623. [Epub ahead of print] PubMed PMID: 29698250.

16: Sahmeddini MA, Khosravi MB, Seyedi M, Hematfar Z, Abbasi S, Farbood A. Comparison of Magnesium Sulfate and Tramadol as an Adjuvant to Intravenous Regional Anesthesia for Upper Extremity Surgeries. Anesth Pain Med. 2017 Dec 27;7(6):e57102. doi: 10.5812/aapm.57102. eCollection 2017 Dec. PubMed PMID: 29696122; PubMed Central PMCID: PMC5903376.

17: Zaman B, Hojjati Ashrafi S, Seyed Siamdoust S, Hassani V, Mohamad Taheri S, Noorizad S. The Effect of Ketamine and Dexamethasone in Combination with Lidocaine on the Onset and Duration of Axillary Block in Hand and Forearm Soft Tissue Surgery. Anesth Pain Med. 2017 Oct 16;7(5):e15570. doi: 10.5812/aapm.15570. eCollection 2017 Oct. PubMed PMID: 29696115; PubMed Central PMCID: PMC5903223.

18: Justin R, Chen B. Multifunctional chitosan-magnetic graphene quantum dot nanocomposites for the release of therapeutics from detachable and non-detachable biodegradable microneedle arrays. Interface Focus. 2018 Jun 6;8(3):20170055. doi: 10.1098/rsfs.2017.0055. Epub 2018 Apr 20. PubMed PMID: 29696087; PubMed Central PMCID: PMC5915657.

19: Kaka U, Rahman NA, Abubakar AA, Goh YM, Fakurazi S, Omar MA, Chen HC. Pre-emptive multimodal analgesia with tramadol and ketamine-lidocaine infusion for suppression of central sensitization in a dog model of ovariohysterectomy. J Pain Res. 2018 Apr 11;11:743-752. doi: 10.2147/JPR.S152475. eCollection 2018. PubMed PMID: 29695926; PubMed Central PMCID: PMC5905489.

20: Kutlesic RM, Popovic J, Stefanovic M, Vukomanovic P, Lukic B, Lilic G. ALTERNATIVES OF MENOPAUSAL HORMONE THERAPY. Med Pregl. 2016 Oct;69(5-6):177-182. PubMed PMID: 29693846.